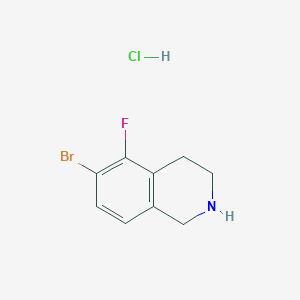

6-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride

Description

6-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS: 1781658-50-1) is a halogenated tetrahydroisoquinoline derivative with the molecular formula C₉H₉BrFN·HCl and a molecular weight of 230.08 g/mol . Its structure features a bromine atom at the 6-position and a fluorine atom at the 5-position of the tetrahydroisoquinoline scaffold, contributing to its unique physicochemical and biological properties. The compound is characterized by the SMILES notation C1CNCC2=C1C(=C(C=C2)Br)F and the InChIKey AUBCNXWUINQWCX-UHFFFAOYSA-N . It is commercially available in high purity (≥95%) and is utilized in pharmaceutical research, particularly in the development of dopamine receptor modulators and central nervous system (CNS) agents .

Properties

IUPAC Name |

6-bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFN.ClH/c10-8-2-1-6-5-12-4-3-7(6)9(8)11;/h1-2,12H,3-5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJMUENVOQHJEAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C(=C(C=C2)Br)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

Bromination and Fluorination: Starting from tetrahydroisoquinoline, the compound can be brominated and fluorinated using appropriate reagents such as bromine (Br2) and fluorine (F2) under controlled conditions.

Reduction of Precursors: Another method involves the reduction of precursor compounds that already contain bromine and fluorine atoms. This can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using reactors designed to handle hazardous reagents and byproducts. The process is optimized for yield, purity, and safety, with rigorous quality control measures in place.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, in acidic or neutral conditions.

Reduction: LiAlH4, NaBH4, in anhydrous ether or alcohol solvents.

Substitution: Various nucleophiles (e.g., hydroxide, cyanide) in polar aprotic solvents.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of reduced derivatives such as alcohols or amines.

Substitution: Formation of substituted tetrahydroisoquinolines with different functional groups.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

6-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline; hydrochloride has been investigated for its potential as a therapeutic agent. Its unique structural characteristics contribute to various biological activities:

- Anticancer Activity : Research indicates that derivatives of tetrahydroisoquinoline can inhibit tumor growth and may act on specific molecular targets involved in cancer progression . The compound's ability to interact with enzymes or receptors positions it as a candidate for anticancer drug development.

- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation through its interactions with biological pathways involved in inflammatory responses .

2. Biological Research

In biological studies, this compound is utilized to understand the effects of halogenation (bromination and fluorination) on biological systems. It is particularly useful in developing new drugs and imaging probes:

- Drug Development : The compound serves as an intermediate in synthesizing more complex molecules that may have therapeutic applications . Its reactivity allows for modifications that enhance biological activity.

- Biological Imaging : The unique properties of the compound make it suitable for use in biological imaging studies, helping researchers visualize cellular processes.

Case Studies

Case Study 1: Antitumor Activity Evaluation

A series of tetrahydroisoquinoline derivatives were synthesized and evaluated for their antitumor activity. Among these, 6-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline; hydrochloride exhibited significant inhibition of cancer cell proliferation in vitro. The study highlighted the importance of structural modifications in enhancing the anticancer efficacy of tetrahydroisoquinoline derivatives .

Case Study 2: Anti-inflammatory Mechanisms

In a study focusing on anti-inflammatory agents, compounds similar to 6-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline were tested for their ability to inhibit tumor necrosis factor-alpha (TNF-α) production in human cell lines. Results indicated that certain modifications to the tetrahydroisoquinoline structure could lead to potent anti-inflammatory effects .

Industrial Applications

In addition to its research applications, 6-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline; hydrochloride is used in the chemical industry:

Mechanism of Action

The mechanism by which 6-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Tetrahydroisoquinoline derivatives are structurally diverse, with variations in substituents significantly influencing their biological activity, solubility, and stability. Below is a detailed comparison of 6-bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride with analogous compounds:

Table 1: Structural and Physicochemical Comparison

Key Comparisons

Substituent Effects on Lipophilicity :

- The trifluoromethyl (-CF₃) group in 5-Trifluoromethyl-THIQ increases lipophilicity compared to the bromo-fluoro derivative, enhancing blood-brain barrier penetration .

- The 6-bromo-5-fluoro substitution in the target compound balances hydrophobicity and electronic effects, making it suitable for CNS-targeted therapies .

Biological Activity :

- 5-Chloro-THIQ (CAS: 799274-05-8) lacks the bromine atom but retains halogen-mediated receptor interactions, showing promise in pain management .

- 6,7-Dimethoxy-1-phenyl-THIQ (CAS: 63768-20-7) exhibits antispasmodic effects due to methoxy and phenyl groups, diverging from the bromo-fluoro derivative’s CNS focus .

Synthetic Accessibility :

- The target compound is synthesized via reductive amination or cyclization routes, similar to 7-Bromo-THIQ (CAS: 220247-73-4) .

- 5-Trifluoromethyl-THIQ requires specialized fluorination techniques, increasing production costs .

Commercial Availability :

- The target compound is priced at €344/g (95% purity), comparable to 6-(Trifluoromethyl)-THIQ (€300–400/g) but costlier than 5-Chloro-THIQ (€150/g) .

Biological Activity

6-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride (CAS No. 2247105-62-8) is a derivative of tetrahydroisoquinoline (THIQ), a class of compounds that has garnered considerable attention due to their diverse biological activities. This article delves into the biological activity of this specific compound, exploring its potential medicinal applications, mechanisms of action, and relevant case studies.

The molecular formula of this compound is with a molecular weight of 266.54 g/mol. Its unique structural features—specifically the bromine and fluorine substitutions—contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 266.54 g/mol |

| CAS Number | 2247105-62-8 |

Antimicrobial Properties

Research indicates that THIQ derivatives exhibit significant antimicrobial activity. A study highlighted that various THIQ compounds showed effectiveness against multiple bacterial strains, suggesting that this compound may possess similar properties. The compound's structure allows it to interact with microbial targets effectively, potentially inhibiting their growth .

Anticancer Potential

The anticancer activity of tetrahydroisoquinoline derivatives has been documented extensively. Compounds within this class have been shown to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms. The unique halogen substitutions in this compound may enhance its interaction with cancer-related molecular targets .

The mechanisms by which this compound exerts its biological effects are likely multifaceted:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in pathogen metabolism or cancer cell proliferation.

- Receptor Modulation : The compound may interact with specific receptors or proteins involved in signaling pathways related to inflammation or cell growth.

- DNA Interaction : Some THIQ derivatives can intercalate into DNA or affect its replication processes.

Case Studies and Research Findings

A comprehensive review of the literature reveals several studies focusing on the biological activities of tetrahydroisoquinoline derivatives:

- Antimicrobial Efficacy : A study evaluated various THIQ compounds against pathogenic bacteria and found that some exhibited significant inhibitory effects at low concentrations .

- Antiviral Studies : Compounds structurally similar to this compound were tested for their ability to inhibit SARS-CoV-2 replication in cell cultures. Results indicated that certain analogs could effectively reduce viral load .

- Cancer Research : In vitro studies demonstrated that tetrahydroisoquinoline derivatives could induce apoptosis in various cancer cell lines through caspase activation pathways .

Q & A

Q. What are the recommended synthetic routes for 6-bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride, and how can purity be optimized?

The synthesis typically involves multi-step organic reactions, including cyclization, halogenation, and salt formation. A plausible route starts with a tetrahydroisoquinoline scaffold, followed by regioselective bromination at position 6 and fluorination at position 5. Final hydrochloride salt formation improves solubility. Purity optimization requires rigorous purification steps, such as column chromatography (silica gel, eluent: dichloromethane/methanol gradient) and recrystallization from ethanol/water mixtures. Analytical HPLC (C18 column, 0.1% TFA in acetonitrile/water) should confirm ≥95% purity .

Q. How can researchers validate the structural identity of this compound?

Key characterization methods include:

- NMR : H and C NMR to confirm substituent positions (e.g., bromine and fluorine coupling patterns).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight ([M+H]+ expected for CHBrClFN).

- X-ray Crystallography (if crystalline): Resolve absolute configuration and intermolecular interactions.

- Elemental Analysis : Validate stoichiometry (e.g., Br/F/Cl content). Cross-referencing with PubChem data for analogous compounds is advised .

Q. What biological targets are hypothesized for this compound based on structural analogs?

Tetrahydroisoquinoline derivatives often target neurotransmitter receptors (e.g., adrenergic or dopaminergic receptors) or enzymes like monoamine oxidases. The bromo and fluoro substituents may enhance binding affinity or metabolic stability. Preliminary studies on similar compounds suggest potential activity in neurological disorders or cancer research .

Advanced Research Questions

Q. How do substituent positions (e.g., bromine at C6 vs. C7) influence biological activity?

Structure-activity relationship (SAR) studies on analogs indicate that bromine at C6 increases steric bulk, potentially enhancing receptor selectivity. Fluorine at C5 may modulate electronic effects (e.g., hydrogen bonding). Comparative assays using C5-fluoro vs. C6-fluoro analogs (e.g., IC values in enzyme inhibition) are critical to quantify these effects .

Q. What experimental strategies resolve contradictions in reported biological data for halogenated tetrahydroisoquinolines?

- Dose-Response Curves : Test across a wide concentration range (nM–μM) to identify off-target effects.

- Orthogonal Assays : Validate receptor binding with radioligand displacement and functional cAMP assays.

- Metabolic Stability Tests : Compare half-life in liver microsomes to rule out pharmacokinetic confounders .

Q. How can enantiomeric purity impact pharmacological outcomes, and what chiral resolution methods are applicable?

The compound may exist as R/S enantiomers if the tetrahydroisoquinoline core is chiral. Use chiral HPLC (e.g., Chiralpak IA column) or enzymatic resolution to isolate enantiomers. In vitro assays on separated enantiomers can reveal differences in potency or toxicity, as seen in related isoquinoline derivatives .

Q. What are the stability profiles of this compound under various storage conditions?

- Solid State : Store at −20°C under argon; hygroscopic hydrochloride salts may degrade via hydrolysis.

- Solution : Use anhydrous DMSO for stock solutions (avoid aqueous buffers >24 hours).

- Light Sensitivity : Protect from UV exposure to prevent debromination or oxidation .

Methodological Recommendations

- Synthetic Reproducibility : Document reaction parameters (e.g., temperature, catalyst loading) meticulously, as minor variations can alter yields.

- Analytical Validation : Use internal standards (e.g., 1,3,5-trimethoxybenzene for HPLC) to ensure consistency.

- Biological Assays : Include positive controls (e.g., known receptor antagonists) to benchmark activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.